molecular formula C11H21ClN2O B7917291 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B7917291
M. Wt: 232.75 g/mol
InChI Key: ISZDHOCTLDNAGB-JTQLQIEISA-N
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Description

2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354010-58-4) is a chiral piperidine-based compound featuring a 2-chloroethanone moiety attached to a stereochemically defined piperidine ring. Its molecular formula is C12H22ClN2O, with an (S)-configured tertiary amine at the 3-position of the piperidine ring and an isopropyl-methyl-amino substituent . The compound is synthesized via nucleophilic substitution reactions, where chloroacetyl chloride intermediates react with substituted piperidines under controlled conditions . Its stereochemistry and structural features are critical for interactions in biological systems, making it a candidate for pharmacological studies, though specific activity data for this compound remains underexplored in the literature .

Properties

IUPAC Name

2-chloro-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZDHOCTLDNAGB-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@H]1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, isopropylamine, and chloroacetyl chloride.

    Reaction Conditions: The reaction involves the formation of an amide bond between the piperidine ring and the chloroacetyl group. This is achieved by reacting piperidine with chloroacetyl chloride in the presence of a base such as triethylamine.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone exhibit properties that may be beneficial in treating mood disorders. The piperidine structure is often associated with neurotransmitter modulation, particularly in serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel piperidine derivatives, revealing that modifications to the piperidine ring can enhance binding affinity at serotonin receptors, suggesting potential antidepressant effects .

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. The presence of the isopropyl-methyl-amino group may contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Study:
In vitro studies demonstrated that similar compounds could reduce oxidative stress in neuronal cell lines, indicating a potential application in neurodegenerative disease therapies .

Pesticide Development

The structural characteristics of this compound allow it to function as a potential pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agrochemical products that target specific pests while minimizing environmental impact.

Case Study:
Research published in Pest Management Science highlighted the efficacy of piperidine derivatives as insecticides against common agricultural pests. The study found that these compounds exhibited significant toxicity levels while being less harmful to beneficial insects .

Polymer Additives

The compound's unique chemical structure can be utilized as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. The incorporation of such additives can improve the performance of various materials used in industrial applications.

Case Study:
A recent study investigated the use of piperidine derivatives in polyvinyl chloride (PVC) composites, demonstrating improved mechanical properties and thermal resistance when compared to standard formulations .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter release.

    Pathways Involved: It may influence signaling pathways related to pain perception and mood regulation, although the exact pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone and analogous compounds:

Compound Substituents Synthesis Pathway Biological/Physicochemical Properties References
This compound (S)-3-(isopropyl-methyl-amino)-piperidine; chloroethanone Nucleophilic substitution of chloroacetyl chloride with substituted piperidine Chiral center at C3; potential for receptor selectivity due to stereochemistry
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (15–21) Aryl-tetrazole; chloroethanone Reaction of aryl aniline with sodium azide, triethyl orthoformate, and chloroacetyl chloride Exhibits antimicrobial activity; planar tetrazole ring enhances π-π stacking interactions
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone 3,3-dimethyl-2,6-diphenylpiperidine; chloroethanone Condensation of substituted piperidine with chloroacetyl chloride Crystallographic data confirms chair conformation; diphenyl groups enhance lipophilicity
2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone (A3) Indoloquinoxaline; chloroethanone Reaction of indoloquinoxaline derivatives with chloroacetyl chloride in ethanol Fluorescent properties; used as a precursor for hydrazine derivatives with antitumor activity
2-Chloro-1-(5-oxido-10H-phenothiazin-10-yl)ethanone Phenothiazine oxide; chloroethanone Multistep synthesis involving phenothiazine oxidation and acylation Antipsychotic activity inferred from phenothiazine core; sulfoxide group modulates solubility

Key Observations:

Structural Diversity: The target compound’s chiral piperidine core distinguishes it from tetrazole- or indoloquinoxaline-containing analogs, which prioritize aromaticity for biological interactions . Steric and electronic effects: The 3,3-dimethyl-2,6-diphenylpiperidine analog () adopts a rigid chair conformation due to bulky substituents, whereas the (S)-isopropyl-methyl-amino group in the target compound introduces conformational flexibility .

Synthetic Methods :

  • Most analogs (e.g., tetrazole derivatives) require multistep reactions involving azide intermediates or heterocycle formation , while the target compound is synthesized via a streamlined nucleophilic substitution .
  • Stereoselectivity : highlights high trans-selectivity in Darzens condensations for oxirane synthesis, contrasting with the enantiopure synthesis of the target compound, which relies on chiral starting materials .

Biological Relevance: Tetrazole and indoloquinoxaline derivatives exhibit antimicrobial and antitumor activities, respectively, attributed to their planar aromatic systems . Piperidine-based analogs (e.g., 3,3-dimethyl-2,6-diphenylpiperidine) are prioritized for CNS drug development due to their ability to cross the blood-brain barrier .

Crystallographic Data: X-ray studies of 3,3-dimethyl-2,6-diphenylpiperidine derivatives reveal nonplanar puckering (Cremer-Pople parameters: q2 = 0.45 Å, φ2 = 180°), while the target compound’s stereochemistry likely influences its crystal packing .

Notes

  • Stereochemical Considerations : The (S)-configuration at C3 in the target compound may confer binding specificity in enzyme targets, unlike racemic or achiral analogs .
  • Solubility and Bioavailability: Bulky substituents (e.g., diphenyl groups in ) reduce aqueous solubility, whereas the isopropyl-methyl-amino group in the target compound balances lipophilicity and solubility .

Biological Activity

2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, also known by its CAS number 1353993-08-4, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a chloro substituent, making it a candidate for various pharmacological applications.

  • Molecular Formula : C11H21ClN2O
  • Molecular Weight : 232.75 g/mol
  • CAS Number : 1353993-08-4

Biological Activity

The biological activity of this compound primarily revolves around its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. Research indicates that compounds with similar structures can modulate various pathways, including those involved in neurotransmission and cell signaling.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific GPCRs. These receptors are integral in mediating responses to neurotransmitters and hormones, influencing processes such as mood regulation, pain perception, and metabolic functions.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to this compound:

  • Antidepressant Activity : A study indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models, suggesting that this compound may share this property due to its potential interaction with serotonin receptors .
  • Analgesic Properties : Another research effort demonstrated that piperidine derivatives can modulate pain pathways, leading to analgesic effects . This suggests that this compound could be investigated further for pain management applications.
  • Antimicrobial Effects : Some derivatives of piperidine have shown promise as antimicrobial agents. For instance, studies on related compounds have indicated activity against various bacterial strains, which could imply that this compound may possess similar properties .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperidine DerivativesIncreased serotonin levels
AnalgesicPiperidine AnalogsReduced pain response in models
AntimicrobialSimilar CompoundsInhibition of bacterial growth

Q & A

What synthetic methodologies are commonly employed for the preparation of 2-Chloro-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone, and what key parameters influence reaction efficiency?

Basic Research Question
The compound is typically synthesized via alkylation reactions between amines and chloroacetyl derivatives. A biphasic liquid–solid system (e.g., dry acetone, potassium carbonate, and potassium iodide) at 60°C is commonly used to facilitate nucleophilic substitution . Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60°C) improve reaction kinetics but require careful monitoring to avoid side reactions.
  • Solvent choice : Polar aprotic solvents like acetone enhance nucleophilicity.
  • Catalysts : Potassium iodide accelerates alkylation by stabilizing transition states .
    Yields range from 44% to 78%, with purity confirmed via HPLC and NMR .

Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic Research Question
Standard characterization methods include:

  • HPLC : Monitors reaction progress and assesses purity (e.g., >95% purity thresholds) .
  • NMR spectroscopy : 1H/13C NMR confirm substituent positions and stereochemistry .
  • Elemental analysis (C, H, N) : Validates molecular formula .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar piperidin-1-yl-ethanone derivatives .

How can researchers optimize biphasic reaction systems to enhance the yield of this compound synthesis?

Advanced Research Question
Optimization strategies involve:

  • Phase-transfer catalysts : Improve interfacial reactivity in biphasic systems .
  • Reagent stoichiometry : Excess amine (1.2–1.5 eq) minimizes unreacted chloroacetyl intermediates.
  • Kinetic profiling : Real-time HPLC monitoring identifies optimal reaction termination points to maximize yield .
    Contradictory yield data (e.g., 44% vs. 78%) may arise from variations in mixing efficiency or catalyst loading, necessitating DOE (Design of Experiments) approaches .

What analytical approaches are recommended to resolve contradictory biological activity data observed in different assay systems for piperidine-based compounds?

Advanced Research Question
Discrepancies in bioactivity data can be addressed via:

  • Dose-response normalization : Controls for assay-specific variability (e.g., cell line sensitivity).
  • Metabolic stability assays : Evaluates compound degradation under physiological conditions.
  • Computational docking : Predicts binding modes to reconcile differences in receptor affinity .
    For example, structural analogs with chlorophenyl moieties show variable anticonvulsant activity due to metabolic dechlorination, highlighting the need for metabolite profiling .

What safety protocols and engineering controls are essential when handling chloro-substituted ethanone derivatives in laboratory settings?

Basic Research Question
Critical safety measures include:

  • Engineering controls : Use fume hoods to limit inhalation exposure .
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • First aid : Immediate skin/eye rinsing with water for 15+ minutes and medical consultation for ingestion .
    Avoid sparks or open flames due to potential combustion byproducts (e.g., HCl, CO) .

How does stereochemical configuration at the piperidine ring (S-enantiomer) influence target receptor binding affinity, and what experimental methods validate this?

Advanced Research Question
The (S)-enantiomer’s configuration enhances steric complementarity with chiral receptor pockets. Validation methods include:

  • Chiral HPLC : Separates enantiomers to assess enantiopurity (>99% ee) .
  • Pharmacological assays : Comparative IC50 values for (S) vs. (R) enantiomers quantify stereospecific activity .
  • Molecular dynamics simulations : Predicts binding stability differences between enantiomers .

What mechanistic considerations explain variability in alkylation reaction kinetics observed during the synthesis of structurally similar piperidin-1-yl-ethanone derivatives?

Advanced Research Question
Kinetic variability arises from:

  • Nucleophile strength : Steric hindrance at the piperidine nitrogen affects reaction rates .
  • Solvent polarity : Higher polarity solvents stabilize charged intermediates but may reduce nucleophilicity .
  • Catalyst decomposition : KI can oxidize under prolonged heating, reducing efficacy .
    Time-resolved FTIR or NMR studies track intermediate formation to identify rate-limiting steps .

Which in vitro pharmacological screening strategies are most appropriate for evaluating the anticonvulsant potential of this compound, based on structural analogs?

Advanced Research Question
Relevant assays include:

  • Electrophysiological models : Patch-clamp studies on neuronal sodium channels .
  • Seizure threshold tests : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
  • CYP450 inhibition assays : Predicts drug-drug interaction risks due to the piperidine moiety’s metabolic liability .
    Structural analogs with trifluoromethyl groups show enhanced blood-brain barrier penetration, guiding derivative design .

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